Physicochemical Comparison: Boc vs. Cbz Protected Analogs
The tert-butyl (4-cyanopyridin-2-yl)carbamate (Boc) exhibits distinct physicochemical properties compared to its benzyl (Cbz) protected analog, benzyl N-(4-cyanopyridin-2-yl)carbamate (CAS 1260826-49-0) . These differences influence solubility, chromatography behavior, and ultimately, the ease of purification during synthesis.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 219.24 g/mol; Predicted Melting Point: 113.72 °C; Predicted Boiling Point: 293.1±25.0 °C at 760 mmHg; Density: 1.2±0.1 g/cm³; ACD/LogP: 1.89 |
| Comparator Or Baseline | Benzyl N-(4-cyanopyridin-2-yl)carbamate (Cbz analog): Molecular Weight: 253.26 g/mol; Properties not predicted in comparable detail |
| Quantified Difference | The Boc-protected analog has a lower molecular weight (219.24 vs. 253.26 g/mol) and a lower predicted LogP (1.89), indicating higher polarity and potentially better aqueous solubility, which can simplify work-up and purification. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform and EPISuite; molecular weight from vendor datasheets |
Why This Matters
Lower molecular weight and higher predicted polarity facilitate easier chromatographic separation and handling, reducing purification costs in large-scale syntheses.
